1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride
Description
Introduction to Pyrazole Derivatives in Medicinal Chemistry
Historical Evolution of Pyrazole-Based Drug Discovery
The pyrazole nucleus, first characterized by Ludwig Knorr in 1883, has evolved from a laboratory curiosity to a privileged scaffold in drug design. Early synthetic methods, such as Hans von Pechmann’s 1898 acetylene-diazomethane cyclization, enabled systematic exploration of pyrazole’s physicochemical properties. The discovery of celecoxib in 1999 marked a turning point, demonstrating pyrazole’s capacity to selectively inhibit cyclooxygenase-2 (COX-2) while minimizing gastrointestinal toxicity.
Modern advances in heterocyclic chemistry have expanded pyrazole’s therapeutic repertoire. Kinase inhibitors like ibrutinib and baricitinib exemplify pyrazole’s adaptability in targeting diverse enzymatic pathways. The scaffold’s metabolic stability, attributed to its aromatic electron configuration and resistance to oxidative degradation, has driven its adoption in long-acting therapeutics such as lenacapavir (6-month dosing interval).
Table 1: Milestones in Pyrazole-Based Drug Development
Role of Fluorinated Substituents in Bioactive Compound Design
Fluorine’s unique electronic properties (3.98 Pauling electronegativity) and small atomic radius (1.47 Å) enable precise modulation of drug-target interactions. The 2,2-difluoroethyl group in 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride exemplifies three critical fluorination strategies:
- Lipophilicity Optimization : Fluorine’s inductive effects reduce basicity (pK~a~) of adjacent amines, enhancing blood-brain barrier penetration.
- Metabolic Stabilization : C-F bonds resist cytochrome P450-mediated oxidation, extending half-life.
- Conformational Restriction : Gem-difluoro groups impose torsional constraints, improving target binding specificity.
Comparative studies show fluorinated pyrazoles exhibit 3–5× greater metabolic stability than non-fluorinated analogs in human liver microsomes. The hydrochloride salt further improves aqueous solubility (>50 mg/mL predicted), addressing a common limitation of heterocyclic bases.
Position of this compound in Modern Pharmaceutical Research
This compound’s structure integrates two emerging trends in kinase inhibitor design:
- Ortho-Substitution Pattern : The 3-methyl/4-amine arrangement mimics ATP-binding pocket complementarity observed in JAK/STAT inhibitors.
- Fluorinated Side Chains : The 2,2-difluoroethyl group mirrors pharmacokinetic enhancements seen in third-generation EGFR inhibitors.
Preliminary in silico modeling suggests strong binding affinity (ΔG < -9.5 kcal/mol) for tyrosine kinase domains, with particular promise in fibroblast growth factor receptor (FGFR) dysregulation disorders. Its synthetic accessibility—via Pd-catalyzed amination of 4-bromopyrazole intermediates—aligns with industrial scalability requirements.
Table 2: Structural Comparison with Approved Pyrazole Drugs
| Compound | Substituents | Target | logP |
|---|---|---|---|
| Baricitinib | 1-ethylsulfonyl, 2-cyano | JAK1/JAK2 | 1.9 |
| Lenacapavir | Trifluoromethylpyridine | HIV capsid | 3.2 |
| Target Compound | 2,2-difluoroethyl, methyl | Kinase (predicted) | 2.1* |
*Calculated using Crippen’s fragmentation method.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-3-methylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3.ClH/c1-4-5(9)2-11(10-4)3-6(7)8;/h2,6H,3,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUJXYVOQFVYGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)CC(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197235-74-7 | |
| Record name | 1H-Pyrazol-4-amine, 1-(2,2-difluoroethyl)-3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197235-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Ring-Closing via Alkyl Difluoroacetoacetate Intermediate
A widely cited method involves a four-step sequence starting with alkyl difluoroacetoacetate derivatives. The process is characterized by its scalability and high purity yields:
Step 1: Acidification of Sodium Enolate
The sodium enolate of ethyl difluoroacetoacetate is treated with carbon dioxide gas or dry ice in aqueous media, generating carbonic acid in situ. This step acidifies the enolate to yield alkyl difluoroacetoacetate (VI-A) with a pH range of 5–7. Key parameters include:
| Parameter | Optimal Range |
|---|---|
| Pressure | 0.1–2 kg/cm² |
| Temperature | Ambient |
| Reaction Time | 1–3 hours |
| Yield | 75–80% |
Step 2: Coupling with Trialkyl Orthoformate
The purified difluoroacetoacetate (VI-A) reacts with triethyl orthoformate in acetyl anhydride to form alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate (VII-A). This intermediate is critical for pyrazole ring formation.
Step 3: Pyrazole Ring Closure
The key cyclization step employs methylhydrazine in a biphasic system (toluene/water) with weak bases such as sodium bicarbonate or potassium carbonate. The reaction proceeds at -10°C to 0°C, yielding 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-amine.
Step 4: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt. Final purification involves recrystallization from toluene/petroleum ether mixtures, achieving >99.9% purity.
Halogenation-Reduction Pathway
An alternative route described in pesticide synthesis patents involves halogenation and subsequent reduction of nitro-pyrazole precursors:
Step 1: Chlorination of 4-Nitropyrazole
4-Nitropyrazole is treated with chlorine gas in concentrated hydrochloric acid (31–38% HCl) at elevated temperatures (50–80°C). This regioselectively yields 3-chloro-4-nitropyrazole.
Step 2: Catalytic Reduction
The nitro group is reduced using hydrogen gas (1–5 bar) over palladium-on-carbon in ethanol. This step concurrently removes the chlorine substituent, yielding 3-methyl-1H-pyrazol-4-amine.
Step 3: Difluoroethylation
The amine undergoes alkylation with 2,2-difluoroethyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 60–80°C. Quaternization with hydrochloric acid completes the hydrochloride salt formation.
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Reaction Time | 6–12 hours |
| Yield | 65–70% |
Comparative Analysis of Methodologies
Yield and Purity Considerations
The ring-closing method () achieves superior yields (75–80%) compared to the halogenation-reduction pathway (65–70%). However, the latter offers advantages in regioselectivity for derivatives requiring specific substitution patterns.
Solvent and Catalyst Optimization
- Biphasic Systems : Toluene/water mixtures in ring-closing reactions enhance phase separation, simplifying product isolation.
- Catalyst Selection : Palladium catalysts (5–10% loading) in reduction steps minimize byproduct formation.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Chemistry
In the field of chemistry, 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for developing new compounds with tailored properties.
Biology
The compound is under investigation for its potential biological activities , particularly in enzyme inhibition and receptor binding. Its difluoroethyl group enhances lipophilicity and metabolic stability, which can improve its interaction with biological targets.
Case Study: Enzyme Inhibition
Research has shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease treatments.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate . It may play a role in the development of new drugs targeting various diseases due to its unique structural features that allow it to modulate biological activity effectively .
Case Study: Drug Development
A study demonstrated that modifications of this compound led to the discovery of novel anti-inflammatory agents, showcasing its utility in drug development pipelines.
Industry
In industrial applications, this compound is utilized in the formulation of agrochemicals and other chemical products. Its chemical properties allow it to function effectively as an active ingredient in pesticides and herbicides .
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of fluorinated pyrazole amines. Below is a detailed comparison with key analogs:
1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine Dihydrochloride
- Molecular Formula : C₆H₁₂Cl₂FN₃
- Molecular Weight : 208.09 g/mol
- Key Differences: Substitution: A single fluorine atom on the ethyl group (vs. two fluorines in the target compound). Charge: Dihydrochloride salt (two Cl⁻ ions) vs. monohydrochloride. Implications: The reduced fluorination may lower lipophilicity and metabolic resistance compared to the difluoroethyl analog. The additional chloride ion could influence solubility in polar solvents .
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine Hydrochloride
- Molecular Formula : C₁₁H₁₂ClF₂N₃
- Molecular Weight : 259.68 g/mol
- Key Differences: Substituents: A difluoromethyl group at the 5-position and a 2-methylphenyl group at the 1-position. This compound’s higher molecular weight suggests increased complexity for pharmacokinetic optimization .
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine
- Molecular Formula : C₆H₉F₂N₃ (base form)
- Molecular Weight : 161.16 g/mol (base)
- Key Differences :
Structural and Functional Analysis
Table 1: Comparative Properties of Pyrazole Derivatives
Key Observations
- Salt Form: Hydrochloride salts enhance solubility in aqueous media, critical for in vitro assays, whereas non-salt forms (e.g., the 5-amine regioisomer) may be preferred for lipid-based formulations .
- Regioisomerism : The position of the amine group (4 vs. 5) alters the molecule’s dipole moment, influencing its interaction with biological targets such as enzymes or receptors .
Research and Commercial Relevance
The target compound’s commercial pricing (e.g., 50 mg for €490) reflects its niche application in high-value research, particularly in medicinal chemistry for kinase inhibitors or GPCR modulators . The dihydrochloride analog () is less fluorinated but may serve as a cost-effective alternative for preliminary studies.
Biological Activity
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing information from diverse research studies.
Compound Overview
- IUPAC Name : 1-(2,2-difluoroethyl)-3-methylpyrazol-4-amine hydrochloride
- Molecular Formula : C6H9F2N3·HCl
- Molecular Weight : 197.61 g/mol
- CAS Number : 1197235-74-7
The synthesis typically involves the difluoromethylation of a pyrazole precursor, which can be achieved through various methods, including the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents. The compound exhibits significant lipophilicity and metabolic stability due to the presence of the difluoroethyl group, making it a valuable candidate for further biological exploration .
Enzyme Inhibition and Receptor Binding
Research indicates that compounds with a pyrazole core, such as this compound, can exhibit various biological activities:
- Antiparasitic Activity : Related pyrazole compounds have demonstrated effectiveness against protozoan parasites like Trypanosoma cruzi and Leishmania infantum. These studies suggest that derivatives of pyrazole may inhibit essential enzymes or pathways in these organisms .
- Cytotoxicity : Some studies have reported cytotoxic effects associated with structurally similar pyrazoles. It is crucial to assess the cytotoxicity of new derivatives to ensure their safety in therapeutic applications .
The biological activity is often attributed to the ability of these compounds to interact with specific biological targets:
- TLR9 Antagonism : Certain pyrazole derivatives have been identified as antagonists of Toll-like receptor 9 (TLR9), which plays a role in the innate immune response. This suggests potential applications in modulating immune responses .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antiparasitic | 1,3-Diarylpyrazoles | Inhibition of Trypanosoma cruzi |
| Cytotoxicity | Various Pyrazole Derivatives | Significant cytotoxicity in cell lines |
| TLR9 Antagonism | Pyrazole Derivatives | Modulation of immune response |
Q & A
Q. Table 1. Key Spectral Data for this compound
Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Cause | Mitigation |
|---|---|---|
| 3-Methyl-4-aminopyrazole | Incomplete alkylation | Increase reaction time/temperature |
| Di-alkylated derivatives | Excess difluoroethyl halide | Use stoichiometric halide reagent |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
